Product packaging for Hydrocortisone phosphate triethylamine(Cat. No.:CAS No. 122764-80-1)

Hydrocortisone phosphate triethylamine

Cat. No.: B586801
CAS No.: 122764-80-1
M. Wt: 543.6 g/mol
InChI Key: LQOLETVLSIWCFR-WDCKKOMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrocortisone phosphate triethylamine is a chemical complex supplied as a high-quality reference standard for research and development purposes. The parent compound, hydrocortisone (cortisol), is a natural glucocorticoid corticosteroid hormone essential for life, regulating key cardiovascular, metabolic, immunologic, and homeostatic functions . Hydrocortisone phosphate is a phosphate ester derivative of hydrocortisone. The primary mechanism of action for corticosteroids like hydrocortisone involves diffusion into cells and binding to the cytosolic glucocorticoid receptor (GR) . This ligand-receptor complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements (GREs) in DNA, modulating the transcription of specific target genes . This genomic action leads to the complex's core pharmacological effects: potent anti-inflammatory and immunosuppressive activity. These effects are achieved by suppressing the expression of pro-inflammatory cytokines and enzymes, and promoting the production of anti-inflammatory mediators . In a research context, hydrocortisone phosphate is of significant interest due to its aqueous solubility compared to the parent compound, making it suitable for various experimental applications. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product certificate for detailed specifications, storage instructions (typically 2-8°C), and handling information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H46NO8P B586801 Hydrocortisone phosphate triethylamine CAS No. 122764-80-1

Properties

IUPAC Name

N,N-diethylethanamine;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31O8P.C6H15N/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;1-4-7(5-2)6-3/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28);4-6H2,1-3H3/t14-,15-,16-,18+,19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOLETVLSIWCFR-WDCKKOMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC.C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122764-80-1
Record name Hydrocortisone phosphate triethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122764801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROCORTISONE PHOSPHATE TRIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW76E0940U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of Hydrocortisone Phosphate Triethylamine

Strategies for the Chemical Synthesis of Hydrocortisone (B1673445) Phosphate (B84403) Derivatives

The introduction of a phosphate group at the C-21 position of hydrocortisone significantly increases its water solubility, making it suitable for parenteral formulations. The chemical synthesis of hydrocortisone phosphate derivatives primarily involves the esterification of the C-21 hydroxyl group.

Esterification Reactions for Phosphate Moiety Introduction

The most common strategy for the synthesis of hydrocortisone 21-phosphate involves the reaction of hydrocortisone with a suitable phosphorylating agent. A prevalent method employs phosphorus oxychloride (POCl3) in the presence of an organic base. The reaction proceeds by the nucleophilic attack of the primary C-21 hydroxyl group of hydrocortisone on the phosphorus atom of phosphorus oxychloride, leading to the formation of a dichlorophosphate (B8581778) intermediate. This intermediate is then hydrolyzed to yield the desired hydrocortisone 21-phosphate.

Another effective phosphorylating agent is pyrophosphoryl tetrachloride (P2O3Cl4). This reagent reacts with hydrocortisone, typically at low temperatures in an appropriate organic solvent, to form the phosphate ester. For instance, a patented process describes the reaction of hydrocortisone with pyrophosphoryl tetrachloride in tetrahydrofuran (B95107) at -40°C. Following the reaction, hydrolysis is carried out to yield the final product. google.com

The choice of solvent is crucial for the success of these reactions. Solvents such as tetrahydrofuran, dioxane, and acetonitrile (B52724) are commonly employed as they are inert to the reaction conditions and can dissolve the steroid starting material. google.comgoogleapis.com

Phosphorylating AgentSubstrateSolventTemperatureOutcomeReference
Pyrophosphoryl tetrachlorideHydrocortisoneTetrahydrofuran-40°CHydrocortisone 21-phosphate google.com
Pyrophosphoryl tetrachloridePrednisolone (B192156)4-Methyl-tetrahydropyran-50 to -60°CPrednisolone phosphate google.com

Role of Triethylamine (B128534) in Salt Formation and Reaction Quenching

Triethylamine (Et3N) plays a multifaceted role in the synthesis of hydrocortisone phosphate. Primarily, it acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the phosphorylation reaction with phosphorus oxychloride. This is crucial as the accumulation of acid can lead to undesirable side reactions, such as dehydration of the steroid nucleus. The reaction between triethylamine and HCl forms triethylamine hydrochloride, a salt that can be readily removed during the workup process. nih.gov

Furthermore, after the phosphorylation is complete, triethylamine is instrumental in the formation of the hydrocortisone phosphate triethylamine salt. The weakly acidic phosphate monoester protonates the basic triethylamine, resulting in the formation of a stable and isolable salt. This salt formation can facilitate the purification of the product, as the salt may have different solubility properties compared to the free acid form, allowing for selective precipitation or extraction. While not a quenching agent in the sense of abruptly stopping a reaction by destroying a reactive species, its role in neutralizing the acid byproduct effectively controls the reaction environment and prevents further unwanted reactions.

Exploration of Synthetic Routes to Related Hydrocortisone Analogues

The synthetic strategies employed for hydrocortisone phosphate can be extended to other structurally related corticosteroids. For example, prednisolone, which differs from hydrocortisone by an additional double bond in the A-ring, can be phosphorylated at the C-21 position using similar methods. A patented method for the preparation of prednisolone phosphate involves the reaction of prednisolone with pyrophosphoryl chloride in 4-methyl-tetrahydropyran at low temperatures (-50 to -60 °C). google.com

The synthesis of other analogues, such as dexamethasone, a fluorinated and methylated derivative of prednisolone, also follows a similar phosphorylation pathway at the C-21 position to enhance its solubility for specific formulations. The fundamental chemistry of esterifying the C-21 hydroxyl group with a phosphorylating agent in the presence of a base remains a cornerstone of these synthetic routes. google.com

Stereochemical Control and Characterization in Phosphate Ester Synthesis

The characterization of this compound and its precursors is essential to confirm the structure and purity of the compound. Various spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are powerful tools for elucidating the structure of the molecule. 1H NMR can be used to identify the characteristic protons of the steroid skeleton and the triethylamine counterion. pharmaffiliates.comptfarm.plresearchgate.netnp-mrd.orgmdpi.com 13C NMR provides information on the carbon framework of the molecule. ptfarm.plresearchgate.netnp-mrd.org

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can further confirm the structure. nist.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of steroid synthesis, which has traditionally involved multi-step processes with significant waste generation, the application of green chemistry is of particular importance.

One area of focus is the use of greener solvents. Traditional solvents used in steroid synthesis often include chlorinated hydrocarbons. Research into replacing these with more environmentally friendly alternatives, such as bio-based solvents or water (where feasible), is an ongoing effort in the pharmaceutical industry. nih.govrsc.orgresearchgate.net

Another key aspect of green chemistry is the use of catalytic methods to improve atom economy and reduce waste. While the phosphorylation reaction itself is typically stoichiometric, the development of catalytic methods for this transformation would be a significant advancement.

Biocatalysis, the use of enzymes to carry out chemical transformations, offers a promising green alternative to traditional chemical methods. Enzymes can operate under mild conditions (neutral pH and ambient temperature) in aqueous media and often exhibit high regio- and stereoselectivity. While the direct enzymatic phosphorylation of hydrocortisone at the C-21 position on an industrial scale is not yet a widespread practice, research into enzymatic modifications of steroids is an active field. rsc.orgnih.gov The development of robust enzymes for phosphorylation could significantly improve the sustainability of hydrocortisone phosphate synthesis.

Advanced Analytical Characterization of Hydrocortisone Phosphate Triethylamine

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), are the cornerstone for the analytical characterization of hydrocortisone (B1673445) phosphate (B84403) triethylamine (B128534). These methods offer the high resolution and sensitivity necessary to separate the compound from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a widely utilized technique for the analysis of hydrocortisone phosphate. The development of robust HPLC methods is critical for routine quality control and stability testing.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of hydrocortisone phosphate triethylamine. researchgate.net Method development often involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength. For instance, a method for determining hydrocortisone phosphate disodium (B8443419) in a gel formulation has been validated using RP-HPLC. researchgate.net Another RP-HPLC method was developed for the simultaneous determination of hydrocortisone acetate (B1210297) and other compounds, highlighting the versatility of this technique. researchgate.net The detection of hydrocortisone is frequently accomplished at a wavelength of 254 nm. researchgate.netnihs.go.jp

A typical starting point for method development involves dissolving the this compound standard in a suitable solvent mixture, such as a 90:10 (v/v) water/acetonitrile (B52724) solution. waters.com The initial concentration for analysis is often around 0.1 mg/mL. waters.comlcms.cz

Both isocratic and gradient elution strategies are employed in the HPLC analysis of hydrocortisone phosphate. Isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective for simpler sample matrices. One such method utilized an ODS (C18) column with an isocratic mobile phase, achieving a retention time of 2.26 minutes for hydrocortisone. researchgate.net Another method specified a mobile phase of 0.05 M potassium dihydrogen phosphate-methanol (50:50, v/v) adjusted to pH 3.5. researchgate.net

However, for more complex separations involving related substances, gradient elution is often preferred. Gradient elution involves changing the mobile phase composition during the analysis, which can improve peak shape and resolution. A gradient method might involve a mixture of a buffer solution (e.g., 0.05 mol/L sodium dihydrogenphosphate at pH 2.6) and an organic modifier like methanol (B129727), with the ratio changing over time. nihs.go.jpnihs.go.jp For example, a gradient from 10% to 90% of the organic phase over 5 or 15 minutes has been explored. lcms.czwaters.com

Table 1: Example HPLC Method Parameters for Hydrocortisone Phosphate Analysis

ParameterCondition 1Condition 2
Column ODS (C18), 5 µm, 4.6 x 150 mm researchgate.netStainless steel, C18, 7 µm, ~4 mm x 25 cm nihs.go.jp
Mobile Phase Isocratic: Methanol/Water researchgate.netIsocratic: 0.05 mol/L Sodium Dihydrogenphosphate (pH 2.6) / Methanol (1:1) nihs.go.jp
Flow Rate Not specifiedAdjusted for ~10 min retention time nihs.go.jp
Detection 254 nm researchgate.net254 nm nihs.go.jp
Temperature Not specified~25°C nihs.go.jp
Retention Time 2.26 min researchgate.net~10 min nihs.go.jp

The choice of stationary phase is a critical parameter in HPLC method development. C18 (octadecylsilane) columns are frequently used for the separation of hydrocortisone phosphate. researchgate.netresearchgate.netnihs.go.jp However, the acidic nature of the phosphate group in hydrocortisone phosphate can lead to interactions with metal surfaces within standard stainless-steel columns, resulting in poor peak shape, tailing, and reduced sensitivity. lcms.cz

To address this issue, columns with novel surface technologies have been developed. MaxPeak High Performance Surfaces (HPS) are designed to mitigate these undesirable interactions by creating a barrier between the sample and the metal components of the column. waters.compharmaceutical-networking.com The use of columns with HPS technology, such as ACQUITY Premier columns, has been shown to dramatically improve the peak shape for metal-sensitive analytes like hydrocortisone phosphate. lcms.cz A variety of stationary phase chemistries are available with HPS technology, including BEH C18, BEH Shield RP18, HSS T3, CSH C18, and CSH Phenyl-Hexyl, offering a range of selectivities for method development. lcms.cz The CSH (Charged Surface Hybrid) columns, for instance, exhibit greater retention for acidic compounds due to their positive surface charge.

Ultra-High Performance Liquid Chromatography (UPLC) Applications

UPLC technology utilizes columns packed with smaller particles (<2 µm), which allows for faster analyses and improved resolution compared to traditional HPLC. This technique is particularly advantageous for high-throughput screening and the analysis of complex samples.

For example, in a comparative study, the average peak area %RSD for hydrocortisone phosphate on an ACQUITY Premier FL system (with HPS) was below 0.5%, whereas it exceeded 2.9% on a standard ACQUITY UPLC I-Class PLUS FL system. This indicates more consistent and reliable quantification with the HPS technology. The use of UPLC with HPS also results in sharper, more symmetrical peaks with increased peak heights, as the interactions with metal surfaces that cause peak tailing are minimized. waters.com A UHPLC method developed using an Analytical Quality by Design (AQbD) approach demonstrated excellent reproducibility, with %RSD values for retention times and peak areas of ≤0.5% for replicate injections. pharmaceutical-networking.com The USP tailing for all peaks in this study was ≤1.1, indicating excellent peak symmetry. pharmaceutical-networking.com

Table 2: UPLC System Performance Comparison for Hydrocortisone Phosphate Analysis

ParameterACQUITY UPLC I-Class PLUS FL (Standard) ACQUITY Premier FL (with HPS Technology)
Peak Shape Asymmetrical peaks with long tails waters.comSymmetrical peaks, reduced tailing
Peak Height Reduced waters.comIncreased
Peak Area %RSD > 2.9%< 0.5%
Column Chemistry XSelect HSS T3 waters.comXSelect Premier HSS T3 waters.com
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid waters.comA: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid waters.com
Gradient Initial at 85% A, gradient to 40% A in 4.5 min waters.comInitial at 85% A, gradient to 40% A in 4.5 min waters.com
Micro-Flow and Nano-Flow UPLC Considerations

The transition from conventional Ultra-High Performance Liquid Chromatography (UPLC) to micro-flow (1-100 µL/min) and nano-flow (<1 µL/min) UPLC systems offers significant advantages in terms of increased sensitivity and reduced solvent consumption. When analyzing this compound, these low-flow regimes are particularly beneficial for sample-limited scenarios. However, the inherent properties of phosphorylated compounds present specific challenges.

The propensity of phosphate-containing analytes to adsorb to metal surfaces is a major issue in liquid chromatography. waters.com This interaction can lead to poor peak shape, reduced analyte recovery, and diminished reproducibility. waters.compharmaceutical-networking.com In micro- and nano-flow systems, the increased surface-area-to-volume ratio of the fluidic path can exacerbate these metal-adsorption effects. Therefore, meticulous system passivation or the use of advanced materials is critical. Technologies like MaxPeak High Performance Surfaces (HPS) provide a barrier that mitigates these undesired interactions without requiring mobile phase additives that could interfere with detection. pharmaceutical-networking.comwaters.com

Nano-LC-MS, in particular, is a powerful tool for the analysis of phosphometabolites within complex biological mixtures, offering high sensitivity for detecting phosphorylated species. researchgate.net The use of fused-silica columns packed with C18 material is common in these applications. researchgate.net Given that hydrocortisone phosphate is a prodrug designed to deliver hydrocortisone, these sensitive techniques are relevant for studying its metabolic fate. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the definitive analysis of this compound. This technique combines the powerful separation capabilities of LC with the high selectivity and sensitivity of MS detection. Systems such as the ACQUITY Arc Premier coupled to a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer have been successfully utilized for the analysis of this compound and other steroid phosphates. waters.com The use of MS-compatible mobile phases, such as those containing ammonium (B1175870) formate (B1220265) and formic acid, is crucial for successful implementation. waters.comwaters.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive quantitative technique performed on triple quadrupole mass spectrometers. waters.com In an MRM experiment, a specific precursor ion (e.g., the molecular ion of hydrocortisone phosphate) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored by the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and improving the signal-to-noise ratio, which is essential for accurate quantification at low levels.

While specific MRM transitions for this compound are proprietary to individual laboratory methods, a typical approach involves monitoring the transition from the precursor ion to a characteristic product ion. For phosphate esters, a common fragmentation pathway is the neutral loss of the phosphate group (H₃PO₄, 98 Da). The quantitative analysis is then based on the peak area of this specific transition. The high reproducibility of this method, with relative standard deviations (RSD) for peak areas often below 0.5%, makes it suitable for rigorous quality control. pharmaceutical-networking.com

Table 1: Representative LC-MS/MS Parameters for Steroid Phosphate Analysis This table presents typical parameters used in the analysis of steroid phosphates, including hydrocortisone phosphate, based on available research. Specific values may vary depending on the exact instrumentation and method.

ParameterSetting/ValueSource
LC System ACQUITY Arc Premier System waters.comwaters.com
MS System Xevo TQ-S micro Triple Quadrupole MS waters.com
Ionization Mode Electrospray Ionization (ESI), Negative/Positive researchgate.netthermofisher.com
Column XSelect Premier HSS T3, 2.5 µm, 2.1 x 100 mm waters.com
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate waters.comwaters.com
Mobile Phase B Acetonitrile with 0.1% formic acid waters.com
Flow Rate 0.50 mL/min waters.com
Injection Volume 5 µL waters.com
Column Temp. 30-35 °C waters.comwaters.com
Detection Multiple Reaction Monitoring (MRM) waters.com

Beyond routine quantification, advanced MS strategies are employed for structural confirmation and metabolite identification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown compounds.

For phosphorylated molecules, specific fragmentation patterns can be diagnostic. During collision-induced dissociation (CID), phosphopeptides characteristically yield fragment ions at m/z 63 (PO₂⁻) and 79 (PO₃⁻) in negative ion mode. researchgate.net This signature fragmentation is a powerful tool for specifically detecting phosphorylated species in complex mixtures. researchgate.net This strategy is critical for distinguishing the phosphate prodrug from potential isobaric metabolites, such as a sulfate (B86663) metabolite, which would exhibit a different fragmentation pattern (e.g., loss of SO₃). researchgate.net

Thin-Layer Chromatography (TLC) and Densitometric Analysis

Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the qualitative and quantitative analysis of hydrocortisone and its derivatives. researchgate.netresearchgate.net For quantitative analysis, TLC is coupled with densitometry, which measures the absorbance or fluorescence of the separated spots on the TLC plate. researchgate.net

The method typically involves spotting the sample on a silica (B1680970) gel TLC plate and developing it with a suitable mobile phase, such as a mixture of n-butanol, 2-butanone, ammonia, and water. researchgate.net After development, the plate is dried, and the spots are visualized, often under UV light. Densitometric scanning is then performed at a specific wavelength (e.g., 250 nm for hydrocortisone) to quantify the amount of substance present. researchgate.net TLC-densitometry has been validated for its specificity, linearity, accuracy, and precision in the analysis of hydrocortisone in pharmaceutical formulations. researchgate.net

Table 2: Example TLC System for Hydrocortisone Analysis This table outlines a typical system for the TLC analysis of hydrocortisone, which can be adapted for its phosphate ester.

ParameterDescriptionSource
Stationary Phase Silica gel TLC plates with fluorescent indicator researchgate.net
Mobile Phase n-butanol-2-butanone-25% ammonia-water (10:5:2:2, v/v) researchgate.net
Detection UV light researchgate.net
Quantification Densitometry at 250 nm (absorbance mode) researchgate.net
Linearity Range 0.2–1.6 µ g/spot researchgate.net

Optimization of Chromatographic Parameters

The development of a robust and reliable chromatographic method requires careful optimization of several key parameters to achieve desired selectivity, resolution, and peak shape. waters.com This process is often guided by Analytical Quality by Design (AQbD) principles. pharmaceutical-networking.comwaters.com

For this compound and related phosphorylated compounds, the most critical parameters identified include:

Column Chemistry: The choice of stationary phase is fundamental. C18 phases, such as XBridge BEH C18 and XSelect HSS T3, are commonly used. waters.comlcms.cz The selection depends on the desired retention and selectivity for the parent compound and its related substances.

Mitigation of Metal Interactions: As previously noted, the interaction with metal surfaces in the LC system is a significant factor. waters.com Using columns and systems with inert surfaces (e.g., MaxPeak HPS technology) provides superior peak shapes and recovery for phosphorylated compounds compared to standard stainless-steel hardware. waters.compharmaceutical-networking.comwaters.com Alternatively, adding chelating agents to the mobile phase has been used, but this can impact selectivity and MS sensitivity. pharmaceutical-networking.com

Mobile Phase Composition: The organic solvent (typically acetonitrile), aqueous phase pH, and buffer type/concentration (e.g., ammonium formate) are optimized to control retention and selectivity. waters.comwaters.com For MS compatibility, volatile buffers and additives like formic acid are preferred. waters.com

Gradient Profile: The gradient time and slope are adjusted to ensure adequate separation of all compounds of interest within a reasonable analysis time. waters.comwaters.com

Temperature: Column temperature affects solvent viscosity and reaction kinetics, thereby influencing retention times and selectivity. waters.comwaters.com

By systematically studying these variables, often through a Design of Experiments (DoE) approach, a Method Operable Design Region (MODR) can be established, ensuring the method is robust and reproducible throughout its lifecycle. pharmaceutical-networking.com The final optimized methods demonstrate excellent separation, ideal peak shapes (USP tailing ≤1.1), and high reproducibility (%RSD ≤0.5%). pharmaceutical-networking.comwaters.com

Addressing Analyte-Surface Interactions in Chromatographic Systems

Analyte-surface interactions, particularly with metallic components of the HPLC system, pose a significant challenge for the analysis of certain compounds. Analytes with electron-rich functional groups, such as the phosphate group in hydrocortisone phosphate, are especially susceptible to these interactions. waters.comlcms.cz

The adsorption of phosphate-containing analytes to metal surfaces within the HPLC flow path, including tubing, frits, and the column body itself, can lead to numerous deleterious effects. lcms.czchromatographyonline.com These include poor peak shape (tailing), reduced peak area and sensitivity, and poor reproducibility. waters.comlcms.cz This phenomenon is particularly problematic at low analyte concentrations, where a significant portion of the analyte can be lost to adsorption before reaching the detector. lcms.cz

Traditional strategies to counteract these effects include the passivation of the system by repeatedly injecting high-concentration samples to block the active metal sites. waters.com However, this passivation is often not permanent. waters.com Another approach is the use of chelating agents, such as EDTA, as mobile phase additives. waters.com While effective, these additives can negatively impact mass spectrometry (MS) detection by suppressing the analyte signal. waters.comshimadzu.com

A more advanced and robust solution involves modifying the surface chemistry of the instrument components and columns. Technologies such as MaxPeak High Performance Surfaces (HPS), also referred to as Hybrid Surface Technology (HST), have been developed to create an effective barrier between the sample and metallic surfaces. waters.comlcms.cz This technology involves applying a chemically inert, highly crosslinked hybrid organic-inorganic layer to the metal components. lcms.czchromatographyonline.com

Studies comparing standard UPLC systems and columns with those incorporating HPS/HST for the analysis of hydrocortisone phosphate have demonstrated significant improvements. The modified systems yield superior peak shapes, higher and more reproducible peak areas, and enhanced sensitivity. lcms.czlcms.cz For hydrocortisone phosphate, the use of an ACQUITY Premier System with MaxPeak HPS technology resulted in a 10-fold improvement in the lower limit of quantification (LLOQ) compared to a conventional system. lcms.cz Similarly, stainless steel-free columns with polymer-coated inner surfaces have been shown to suppress the peak tailing and retention time shifts associated with the analysis of hydrocortisone sodium phosphate. shimadzu.com

Table 3: Performance Comparison for Hydrocortisone Phosphate Analysis This table is interactive. You can sort and filter the data.

Spectroscopic Characterization Techniques in Research Contexts

In a research setting, the structural elucidation and characterization of this compound would rely on a suite of spectroscopic techniques. While specific data for the triethylamine salt is not widely published, the methodologies applied to related complex organophosphate molecules are directly relevant.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural analysis. 1H and 13C NMR would confirm the integrity of the hydrocortisone backbone and the triethylamine counterion. Of particular importance would be 31P NMR spectroscopy, which is highly sensitive to the chemical environment of the phosphorus atom, confirming the presence and state of the phosphate group. researchgate.net

Mass Spectrometry (MS), often coupled with a chromatographic inlet (LC-MS), is essential for determining the molecular weight and fragmentation pattern of the compound. Techniques like electrospray ionization (ESI) are well-suited for analyzing polar, non-volatile molecules like hydrocortisone phosphate. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the confirmation of the elemental composition. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for the phosphate group (P=O), hydroxyl groups (O-H), and carbonyl groups (C=O) of the steroid structure would be expected and could be used to confirm the identity of the compound. researchgate.net These techniques, used in concert, provide a comprehensive characterization of the chemical structure and purity of this compound in a research context.

UV-Visible Spectrophotometry for Quantitative and Qualitative Analysis

UV-Visible spectrophotometry is a fundamental technique for the analysis of this compound. The hydrocortisone structure contains an α,β-unsaturated ketone in its A-ring, which acts as a chromophore, absorbing light in the ultraviolet region. This characteristic is central to both its qualitative detection and quantitative measurement.

The maximum absorbance (λmax) for the hydrocortisone moiety is consistently observed around 254 nm. nih.govd-nb.inforesearchgate.net This wavelength is frequently utilized in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector for the specific quantification of the compound. nih.govd-nb.info The absorbance of a solution is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law, making this a robust method for determining the amount of this compound in a sample. For qualitative purposes, the UV spectrum serves as a preliminary identification tool, where the shape of the spectrum and the position of the λmax are characteristic of the hydrocortisone backbone.

Table 1: UV-Visible Spectrophotometry Characteristics for Hydrocortisone Analysis This table summarizes typical parameters used in the UV-Vis analysis of hydrocortisone-based compounds.

ParameterTypical Value / RangeReference
Maximum Absorption Wavelength (λmax)254 nm nih.govd-nb.info
Solvent/Mobile Phase ComponentMethanol, Acetonitrile, Water nih.govd-nb.info
ApplicationQuantitative analysis in HPLC, Dissolution testing nih.gov

Potential areas for advanced studies if applicable: Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism

While UV-Vis spectrophotometry is useful, a more comprehensive characterization requires techniques that provide detailed structural information.

Infrared (IR) Spectroscopy: This technique is invaluable for identifying the specific functional groups present in this compound. The resulting spectrum is a unique molecular fingerprint. The IR spectrum for the hydrocortisone portion would display characteristic absorption bands corresponding to its various bonds. researchgate.netjchps.com The phosphate group would introduce distinct P=O and C-O-P stretching vibrations, while the triethylamine counter-ion would add signals related to C-N bonds and, if protonated, N-H stretching.

Table 2: Potential Infrared (IR) Absorption Frequencies for this compound This table outlines the expected IR absorption bands for the functional groups within the compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
O-H (Alcohol)Stretching~3400 researchgate.netjchps.com
C-H (Aliphatic)Stretching~2970 researchgate.net
C=O (Ketone)Stretching~1705 and ~1640 researchgate.net
P=O (Phosphate)Stretching~1250 - 1280
C-O (Alcohol/Phosphate Ester)Stretching~1050 researchgate.net
C-N (Triethylamine)Stretching~1200 - 1020

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for unambiguous structure elucidation. A combination of different NMR experiments would be necessary to fully characterize this compound.

¹H NMR: Would map the proton environment of the molecule. It would show complex signals for the steroid skeleton, along with characteristic signals for the triethylamine counter-ion (typically a quartet for the -CH₂- groups and a triplet for the -CH₃ groups). researchgate.net

¹³C NMR: Would provide a signal for each unique carbon atom in the molecule, offering a detailed map of the carbon framework of both the hydrocortisone phosphate and the triethylamine.

³¹P NMR: This is particularly crucial for analyzing the phosphate moiety. It provides information about the chemical environment of the phosphorus atom, confirming the presence of the phosphate ester linkage and its ionization state. researchgate.netnih.gov

Circular Dichroism (CD): Hydrocortisone is a chiral molecule with multiple stereocenters. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique could be a potential area for advanced studies to investigate the compound's specific three-dimensional structure in solution and its interactions with other chiral molecules.

Validation Protocols for Analytical Methodologies in Research

For research findings to be considered reliable and accurate, the analytical methods used must be rigorously validated. Validation demonstrates that a method is suitable for its intended purpose. The International Conference on Harmonization (ICH) provides guidelines for validating analytical procedures. nih.gov

Specificity and Selectivity Studies for Compound Differentiation

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound analysis, this is often achieved using chromatographic techniques like HPLC. A method is considered specific if it can produce a clean, well-resolved peak for the analyte, with no interference at its retention time from other substances in the sample matrix. nih.govd-nb.info This ensures that the measured signal corresponds only to the compound of interest.

Linearity and Dynamic Range Determination for Quantitation

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For hydrocortisone assays, linearity is typically evaluated by analyzing a series of dilutions of a standard solution. The relationship between concentration and detector response is then plotted, and the correlation coefficient (r²) is calculated. A value of r² greater than 0.999 is generally considered evidence of a strong linear relationship. d-nb.info

Table 3: Example of Linearity Parameters for Hydrocortisone Analysis This table presents typical data from a linearity study for a hydrocortisone analytical method.

ParameterExample ValueReference
Concentration Range0.02 - 0.4 mg/mL nih.gov
Correlation Coefficient (r²)> 0.998 nih.gov
Number of Concentrations5-7

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by performing recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and then analyzed. The percentage of the analyte recovered is calculated. High recovery rates, typically within 98-102%, indicate good accuracy. nih.govd-nb.info

Precision: Precision is a measure of the random error of a method and is expressed as the relative standard deviation (RSD) of a series of measurements.

Repeatability (Intra-day precision): This is assessed by performing the analysis on the same sample multiple times on the same day, by the same analyst, and with the same equipment.

Intermediate Precision (Inter-day precision): This evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. For both repeatability and intermediate precision, a low RSD (typically <2%) is desirable. nih.govd-nb.info

Table 4: Example of Accuracy and Precision Data for Hydrocortisone Analysis This table shows representative results for accuracy and precision studies.

Validation ParameterSub-ParameterExample ResultReference
AccuracyConcentration Levels80%, 100%, 120% nih.gov
Recovery98% - 101% nih.gov
Precision (% RSD)Repeatability (Intra-day)0.19% - 0.55% nih.gov
Intermediate Precision (Inter-day)0.33% - 0.71% nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) Establishment

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is the point at which the signal can be distinguished from the background noise.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is the lowest concentration at which quantitative results can be reported.

These limits are crucial for determining the sensitivity of an analytical method, especially when analyzing samples with very low concentrations of the analyte. They are typically established based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Table 5: Example of Detection and Quantification Limits for Hydrocortisone This table provides an example of LOD and LOQ values from a validated HPLC method.

ParameterExample ValueReference
Limit of Detection (LOD)1.066 x 10⁻² mg/mL nih.gov
Limit of Quantification (LOQ)3.231 x 10⁻² mg/mL nih.gov

Chemical Stability and Degradation Pathway Research of Hydrocortisone Phosphate Triethylamine

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to predict its degradation pathways. This helps in the development of stability-indicating analytical methods and provides insights into the intrinsic stability of the molecule.

Hydrolysis is a major degradation pathway for ester-containing compounds like hydrocortisone (B1673445) phosphate (B84403). The primary hydrolytic event is the cleavage of the phosphate ester bond at the C-21 position, yielding hydrocortisone and phosphoric acid.

Acidic Conditions: Under acidic conditions, the degradation of hydrocortisone itself can occur, leading to a pair of E/Z isomers through acid-catalyzed tautomerization and dehydration. nih.govresearchgate.net Incorporation of water into these isomers can result in the formation of other degradation products. nih.govresearchgate.net

Neutral Conditions: In essentially neutral solutions, the degradation of hydrocortisone phosphate is primarily driven by hydrolysis. researchgate.net The reaction follows first-order kinetics with respect to the steroid ester and appears to be linearly dependent on the hydrogen ion concentration. researchgate.net

Basic Conditions: Hydrocortisone has been shown to be particularly unstable on the basic side. researchgate.net Under alkaline conditions in the presence of air, the predominant reaction for corticosteroids can involve the cleavage of the C17 side-chain, yielding the corresponding etianic acid. psu.edu

Stress ConditionpH RangePrimary Degradation PathwayKey Degradation Products
Acidic 1-3Acid-catalyzed tautomerization and dehydrationE/Z isomers of dehydrated hydrocortisone
Neutral 6-8Hydrolysis of the phosphate esterHydrocortisone, Phosphoric Acid
Basic 9-11Side-chain cleavage17-carboxylic acid derivatives

Oxidative degradation is another significant pathway for corticosteroids. The side chain of hydrocortisone is susceptible to oxidation.

Two major oxidative degradation pathways have been observed for hydrocortisone: one leading to the formation of 21-dehydrohydrocortisone, which subsequently degrades to a 17-carboxylic acid and a 17,20-dihydroxy-21-carboxylic acid derivative. scirp.org Another non-oxidative reaction can produce a 17-oxo, 17-deoxy-21-aldehyde and a 17-deoxy-20-hydroxy-21-carboxylic acid derivative. scirp.org The presence of certain excipients, such as attapulgite, can significantly accelerate the rate of oxidative degradation. nih.gov Thermal degradation products are often a result of oxidative reactions at the C-17, C-20, and C-21 positions. researchgate.net

Oxidizing AgentPotential Reaction SitePrimary Degradation Products
Hydrogen Peroxide C-17, C-20, C-2121-dehydrohydrocortisone, 17-carboxylic acid derivatives
Atmospheric Oxygen C-17 side chainCortisone (B1669442) (Impurity B), 17-keto steroids

Exposure to light can induce degradation of hydrocortisone. Photodegradation studies on hydrocortisone injections have shown that the process can follow zero-order kinetics. nih.gov The specific degradation products formed under photolytic stress are often similar to those observed under other stress conditions, such as oxidation products. It is recommended to protect hydrocortisone formulations from light to minimize degradation. mdpi.com

Light SourceWavelengthPotential Degradation Products
Daylight / UV light Broad SpectrumOxidative degradation products, various unspecified impurities

Elevated temperatures can accelerate the degradation of hydrocortisone and its phosphate esters. Thermal degradation of corticosteroids in aqueous solutions often involves the 17-dihydroxyacetone side-chain. psu.edu In the absence of air, the primary reactions can lead to the formation of a 17-keto steroid and a hydroxy acid. psu.edu For hydrocortisone phosphate, hydrolysis of the phosphate group is a predominant thermal degradation pathway. psu.edu Studies on hydrocortisone succinate (B1194679) have shown significant degradation at elevated temperatures (e.g., 60°C). researchgate.net

Identification and Structural Elucidation of Chemical Degradation Products

A variety of analytical techniques are employed to identify and elucidate the structures of degradation products. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

For hydrocortisone, several degradation products have been identified, including:

E/Z isomers of dehydrated hydrocortisone: Formed under acidic stress. nih.govresearchgate.net

Hemiacetal derivatives. nih.govresearchgate.net

21-dehydrohydrocortisone: An oxidative degradation product. scirp.org

17-carboxylic acid and 17,20-dihydroxy-21-carboxylic acid derivatives: Further degradation products of 21-dehydrohydrocortisone. scirp.org

17-oxo, 17-deoxy-21-aldehyde and 17-deoxy-20-hydroxy-21-carboxylic acid derivatives: Formed via a non-oxidative pathway. scirp.org

Cortisone (Impurity B) and hydrocortisone-21-aldehyde (Impurity G): Observed in stability studies of hydrocortisone powder. mdpi.comnih.gov

Kinetics of Degradation Processes under Controlled Chemical Environments

The kinetics of hydrocortisone and its esters' degradation have been investigated under various conditions.

The photodegradation of hydrocortisone injections has been reported to follow zero-order kinetics . nih.gov

The clearance of hydrocortisone in a perfused three-dimensional human liver bioreactor was found to follow first-order kinetics , with a half-life of approximately 23 hours. nih.gov

Degradation TypeKinetic OrderInfluencing FactorsRate Constant (Example)
Hydrolysis (Neutral) First-orderTemperature, pHDependent on specific conditions
Photodegradation Zero-orderLight intensityC = C0 - kEt
Thermal Degradation Pseudo-first orderTemperatureVaries with conditions

Development and Application of Stability-Indicating Analytical Methods

The development and application of stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. For Hydrocortisone Phosphate Triethylamine (B128534), a salt of a corticosteroid ester, it is crucial to have validated analytical procedures that can separate the intact drug from any potential degradation products, process impurities, and other related substances. These methods are essential for stability studies, quality control during manufacturing, and regulatory compliance.

Stability-indicating methods are developed through forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. science.gov The degradation products formed are then characterized, and an analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is developed and validated to resolve these compounds from the parent drug.

While specific research detailing stability-indicating methods exclusively for Hydrocortisone Phosphate Triethylamine is limited in publicly available literature, extensive information exists for the closely related Hydrocortisone Sodium Phosphate. The United States Pharmacopeia (USP) provides official monographs for Hydrocortisone Sodium Phosphate and its injection formulation, which notably specify the use of USP this compound Reference Standard (RS) in the analytical procedures. uspbpep.comuspbpep.com This indicates that the analytical methods are directly applicable to the triethylamine salt.

The primary degradation pathway for hydrocortisone phosphate in aqueous solutions is hydrolysis of the phosphate ester. researchgate.net This reaction leads to the formation of free hydrocortisone and inorganic phosphate. Further degradation of hydrocortisone can occur, leading to a variety of oxidation and dehydration products. nih.govresearchgate.net Therefore, a robust stability-indicating method must be able to separate Hydrocortisone Phosphate from hydrocortisone and other potential degradants.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of corticosteroids and their esters. d-nb.infonih.gov The development of a stability-indicating HPLC method for this compound would involve a systematic approach to optimize the chromatographic conditions to achieve adequate separation of all relevant compounds.

Method Development and Validation Parameters

A typical stability-indicating HPLC method for a hydrocortisone derivative would be validated according to the International Council for Harmonisation (ICH) guidelines. nih.gov The validation would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative HPLC Method Parameters and Validation Data

While a specific validated HPLC method for "this compound" is not detailed in the available search results, the following tables present typical parameters and validation results for stability-indicating HPLC methods developed for hydrocortisone and its esters. nih.govnih.gov These serve as an example of the performance characteristics of such analytical methods.

Table 1: Typical Chromatographic Conditions for Stability-Indicating HPLC Analysis of Hydrocortisone Esters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 242 nm
Column Temperature 40°C
Injection Volume 20 µL

Table 2: Illustrative Method Validation Data for a Stability-Indicating HPLC Method

Validation ParameterTypical Result
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Specificity No interference from placebo and degradation products

Forced Degradation Findings

Forced degradation studies on hydrocortisone and its esters have identified several key degradation products that a stability-indicating method must be able to resolve. nih.govresearchgate.net

Table 3: Summary of Degradation Products of Hydrocortisone and its Esters under Stress Conditions

Stress ConditionMajor Degradation Products
Acid Hydrolysis Hydrocortisone, other related steroids
Base Hydrolysis Hydrocortisone, rearrangement products
Oxidative (e.g., H₂O₂) 21-dehydrohydrocortisone and its subsequent degradants
Thermal Various oxidation and dehydration products
Photolytic Photodegradation products depending on wavelength and matrix

Application in Quality Control and Stability Studies

Once developed and validated, the stability-indicating analytical method is applied for the routine quality control of this compound drug substance and drug products. It is used to:

Assay the content of the active pharmaceutical ingredient (API).

Quantify impurities and degradation products.

Conduct stability studies to establish the shelf-life and storage conditions for the drug product.

The USP monograph for Hydrocortisone Sodium Phosphate Injection outlines an assay that involves a colorimetric reaction with phenylhydrazine (B124118) hydrochloride. uspbpep.com This method is stability-indicating as it is specific for the corticosteroid dihydroxyacetone side chain. The procedure involves separating the hydrocortisone phosphate from any free hydrocortisone by solvent extraction before the colorimetric reaction. This ensures that only the intact ester is quantified.

Role As a Reference Standard and Impurity Profile Analysis in Chemical and Pharmaceutical Sciences

Application of Hydrocortisone (B1673445) Phosphate (B84403) Triethylamine (B128534) as a Chemical Reference Standard

Hydrocortisone phosphate triethylamine is designated by the United States Pharmacopeia (USP) as a reference standard. nih.govsigmaaldrich.com In this capacity, it is not intended for administration to humans or animals but is crucial for performing quality control tests and assays as specified in official compendial monographs. nih.gov Its primary application is in the analysis of related pharmaceutical products, such as Hydrocortisone Sodium Phosphate and Hydrocortisone Sodium Phosphate Injection. nih.gov

As a primary reference standard, it provides a benchmark against which the identity, strength, and purity of a sample can be compared. For instance, in the assay for Hydrocortisone Sodium Phosphate Injection, a solution of USP this compound RS is used to prepare the standard solution for ultraviolet (UV) absorption analysis. researchgate.net The well-characterized nature of the reference standard ensures the accuracy and reliability of these analytical procedures, which are fundamental to regulatory compliance and patient safety. The use of this specific salt form as a reference standard is advantageous due to its stability and well-defined stoichiometry, allowing for precise and reproducible analytical measurements.

Methodologies for Impurity Profiling and Quantification of Related Substances

The detection and quantification of impurities in pharmaceutical compounds are paramount for ensuring their safety and efficacy. A variety of analytical techniques are employed for the impurity profiling of hydrocortisone and its derivatives, including this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent and powerful technique for this purpose. drugbank.comnih.gov

Stability-indicating HPLC methods are specifically developed and validated to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. nih.gov A typical reversed-phase HPLC (RP-HPLC) method might utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. drugbank.comnih.gov The use of ion-pairing reagents, such as triethylamine, can be incorporated into the mobile phase to improve the retention and resolution of polar, ionizable compounds like phosphate esters. researchgate.net

Detection is commonly performed using a UV detector, as the steroidal structure of hydrocortisone possesses a chromophore that absorbs in the UV region. drugbank.comnih.gov More advanced techniques such as HPLC coupled with mass spectrometry (LC-MS) provide a higher degree of specificity and are invaluable for the structural elucidation of unknown impurities. researchgate.net Thin-Layer Chromatography (TLC) is another technique employed for the separation and identification of related substances, often used as a complementary method to HPLC. d-nb.info

Below is an interactive data table summarizing common analytical methodologies used for the impurity profiling of hydrocortisone and its related compounds.

Analytical TechniquePrincipleTypical ApplicationKey Parameters
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Quantification of known impurities and separation of degradation products.Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.Identification and structural elucidation of unknown impurities.Ionization source, mass analyzer type, fragmentation pattern.
Thin-Layer Chromatography (TLC) Separation based on the differential migration of compounds on a thin layer of adsorbent.Qualitative identification of impurities and monitoring reaction progress.Stationary phase (e.g., silica (B1680970) gel), mobile phase composition, visualization method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structural characterization of isolated impurities.Solvent, magnetic field strength, type of experiment (e.g., 1H, 13C, 2D).

Characterization of Process-Related Impurities and Degradants

The impurity profile of this compound can be influenced by both the manufacturing process and degradation over time. Process-related impurities may arise from starting materials, intermediates, or by-products of the chemical synthesis. For instance, the synthesis of hydrocortisone 21-phosphate involves the phosphorylation of the 21-hydroxyl group of hydrocortisone. Incomplete reaction or side reactions can lead to the presence of unreacted hydrocortisone or the formation of other phosphorylated species. The subsequent formation of the triethylamine salt must be carefully controlled to avoid the presence of excess triethylamine or related amine impurities.

Degradation of hydrocortisone phosphate can occur through several pathways, with hydrolysis of the phosphate ester being a primary route. researchgate.netpsu.edu This hydrolysis leads to the formation of hydrocortisone as a degradant. The stability of the phosphate ester is pH-dependent, with degradation being more pronounced in acidic conditions. researchgate.net

Forced degradation studies are intentionally conducted to identify potential degradation products that may form under various stress conditions such as heat, light, acid, base, and oxidation. nih.gov These studies are crucial for developing stability-indicating analytical methods. Common degradation products of hydrocortisone and related corticosteroids that could potentially be found in a degraded sample of hydrocortisone phosphate include:

Hydrocortisone: Formed via hydrolysis of the phosphate ester. researchgate.net

Cortisone (B1669442): An oxidation product of hydrocortisone.

21-Dehydrohydrocortisone: An oxidation product. scirp.org

17-Ketosteroid derivatives: Resulting from the cleavage of the C17 side chain. scirp.org

The structural elucidation of these impurities is typically achieved using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, after isolation by preparative HPLC. researchgate.net

Below is an interactive data table of potential impurities and degradants related to hydrocortisone phosphate.

Impurity/DegradantOriginMethod of Characterization
Hydrocortisone Degradation (Hydrolysis)HPLC, LC-MS, co-elution with a reference standard
Cortisone Process-related/Degradation (Oxidation)HPLC, LC-MS
21-Dehydrohydrocortisone Degradation (Oxidation)HPLC, LC-MS
17-Ketosteroid derivatives Degradation (Side-chain cleavage)LC-MS, NMR
Unreacted starting materials Process-relatedHPLC, GC (for volatile reagents)
By-products of synthesis Process-relatedLC-MS, NMR

Compliance with Compendial Standards in Analytical Research

The use of this compound as a reference standard is intrinsically linked to compliance with compendial standards set forth by pharmacopeias such as the United States Pharmacopeia (USP). These standards provide the legal and scientific basis for ensuring the quality of medicines. The USP monographs for drug substances and drug products detail the specific tests, procedures, and acceptance criteria that must be met. researchgate.netresearchgate.net

For example, the USP monograph for Hydrocortisone Sodium Phosphate specifies the use of USP this compound RS in its assay. researchgate.net The monograph provides detailed instructions for the preparation of the standard solution and the analytical procedure to be followed. Adherence to these compendial methods is mandatory for pharmaceutical manufacturers to ensure their products meet the required standards of quality.

Analytical research in the context of pharmaceutical quality control must be conducted in accordance with Good Manufacturing Practices (GMP). This includes the proper use and handling of reference standards, validation of analytical methods, and accurate documentation of all testing. The validation of an analytical method, as guided by organizations like the International Council for Harmonisation (ICH), ensures that the method is suitable for its intended purpose, providing reliable data on the identity, purity, and strength of the substance being tested. nih.gov

Interactions and Reactivity in Model Chemical and Biochemical Systems

Chemical Reactivity with Common Laboratory Solvents and Reagents

The stability and reactivity of the hydrocortisone (B1673445) phosphate (B84403) moiety are significantly influenced by its chemical environment, including solvent, pH, and the presence of various reagents. The triethylamine (B128534) salt form enhances the aqueous solubility of the otherwise poorly soluble hydrocortisone.

Reactivity with Other Reagents: As a phosphate ester, hydrocortisone phosphate exhibits reactivity patterns characteristic of this chemical class.

Oxidizing and Reducing Agents: Phosphate esters are generally incompatible with both oxidizing and reducing agents. scbt.com While specific studies on the oxidative degradation of the phosphate ester are limited, research on hydrocortisone shows it can undergo oxidation, a process that can be accelerated by catalysts like surface ferric iron in clay minerals. nih.gov Strong reducing agents, such as metal hydrides, can react with phosphate esters to form highly toxic and flammable phosphine (B1218219) gas. scbt.com

Acids and Bases: Strong acids can catalyze the hydrolysis of the phosphate ester bond. researchgate.net Caustic solutions also promote the degradation of esters, generating heat. nih.gov

Light and Heat: Decomposition of phosphate compounds can be accelerated by exposure to heat and light. scbt.com

The following table summarizes the stability and reactivity of the hydrocortisone phosphate component.

Condition/ReagentEffect on Hydrocortisone PhosphatePrimary ReactionReference
Aqueous Solution (Neutral pH) Slow degradationHydrolysis researchgate.net
Acidic Conditions (e.g., HCl) Accelerated degradationAcid-catalyzed hydrolysis researchgate.netnih.gov
Alkaline Conditions (e.g., NaOH) Accelerated degradationBase-catalyzed hydrolysis nih.gov
Strong Oxidizing Agents Potential for vigorous, exothermic reactionOxidation scbt.com
Strong Reducing Agents (e.g., Hydrides) Formation of toxic/flammable gasReduction to phosphine scbt.com
Heat/Light Accelerated decompositionVarious degradation pathways scbt.com

This interactive table summarizes the known reactivity of the phosphate ester moiety under various laboratory conditions.

Complexation Studies with Metal Ions and Other Chemical Species

The phosphate group and the steroid backbone of hydrocortisone phosphate provide multiple sites for non-covalent interactions and complex formation with various chemical species.

Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides capable of forming inclusion complexes with hydrophobic guest molecules, thereby enhancing their solubility and stability. nih.gov Numerous studies have investigated the complexation of hydrocortisone and its derivatives with CDs. nih.govbohrium.com

Research using techniques like phase solubility studies, differential scanning calorimetry (DSC), and isothermal titration calorimetry (ITC) has demonstrated the formation of stable inclusion complexes between hydrocortisone and various CDs, including hydroxypropyl-β-cyclodextrin (HPβCD) and β-cyclodextrin (β-CD). bohrium.comunina.it HPβCD has been identified as particularly effective in enhancing the aqueous solubility of hydrocortisone. bohrium.comunina.it The stoichiometry of these complexes can vary, but often a 1:1 host-guest ratio is observed. bohrium.com Molecular dynamics simulations suggest that the binding of hydrocortisone to methylated CD derivatives is thermodynamically more favorable than to native β-CD. nih.govresearchgate.net The driving forces for this complexation are primarily hydrophobic interactions and van der Waals forces, as the nonpolar steroid molecule is encapsulated within the hydrophobic CD cavity. nih.gov

Interactions with Metal Ions: The phosphate group of the molecule is a potential site for chelation with metal ions. While specific studies on hydrocortisone phosphate triethylamine complexation are not extensively detailed in the literature, the general behavior of phosphate esters suggests an affinity for metal ions. For instance, lanthanum hydroxide (B78521) has been shown to promote the hydrolysis of other phosphate esters, indicating a direct interaction between the lanthanide metal and the phosphate group. researchgate.net Such interactions could be relevant in systems containing divalent or trivalent cations.

The table below summarizes key findings from complexation studies involving the hydrocortisone molecule.

Complexing AgentMethod(s) UsedKey FindingsReference(s)
Hydroxypropyl-β-cyclodextrin (HPβCD) Phase Solubility, DSC, ITCFormation of stable inclusion complex; Significantly enhances aqueous solubility. bohrium.comunina.it
β-cyclodextrin (β-CD) Phase Solubility, DSC, ITCForms inclusion complex, but less effective at enhancing solubility than HPβCD. bohrium.comunina.it
α-cyclodextrin (α-CD) Phase SolubilityForms a soluble complex with an "AL" type profile. unina.it
Methylated β-cyclodextrins Molecular Dynamics SimulationThermodynamically more favorable binding compared to unmodified β-CD. nih.govresearchgate.net

This interactive table presents data from studies on the complexation of hydrocortisone with various cyclodextrins.

Enzymatic Transformations and Biocatalytic Reactions in in vitro Model Systems

In biochemical systems, hydrocortisone phosphate is recognized as a prodrug that requires enzymatic cleavage to release the active hydrocortisone. This transformation is a critical step for its biological activity.

Phosphatase Activity: The primary enzymatic transformation of hydrocortisone phosphate is the hydrolysis of the phosphate ester bond, a reaction catalyzed by phosphatases. Specifically, hydrocortisone phosphate serves as a substrate for alkaline phosphatase. medchemexpress.com This enzyme, ubiquitous in various tissues, efficiently cleaves the phosphate group at the C-21 position, yielding free hydrocortisone and inorganic phosphate. medchemexpress.com This biocatalytic reaction is fundamental to the mechanism of action of the compound in biological systems and is often exploited in histochemical assays to localize phosphatase activity. medchemexpress.com

Esterase Hydrolysis: While phosphatases are the primary enzymes for cleaving the phosphate ester, other hydrolytic enzymes like esterases may also play a role, particularly for other esterified forms of hydrocortisone. For example, studies on hydrocortisone 17-butyrate 21-propionate show that it is readily hydrolyzed by esterases in cultured human keratinocytes. nih.gov Although the phosphate ester bond is distinct from a carboxylate ester, the general susceptibility of steroid esters to enzymatic hydrolysis is a well-established principle.

Other Biocatalytic Reactions: Once dephosphorylated to hydrocortisone, the steroid nucleus can undergo further enzymatic transformations. In vitro model systems using microorganisms have demonstrated various biocatalytic reactions. For instance, strains of Rhodococcus can perform Δ1-dehydrogenation of hydrocortisone to form prednisolone (B192156) and can also reduce the C20-carbonyl group. nih.gov These transformations highlight the potential for further metabolism of the active compound following the initial enzymatic activation step.

Enzyme/BiocatalystModel SystemTransformationProduct(s)Reference(s)
Alkaline Phosphatase In vitro assaysDephosphorylation (Hydrolysis)Hydrocortisone, Inorganic Phosphate medchemexpress.com
Esterases Cultured Human KeratinocytesHydrolysis (of carboxylate esters)De-esterified hydrocortisone derivatives nih.gov
Rhodococcus strains Microbial CultureΔ1-Dehydrogenation & C20-ReductionPrednisolone, 20β-hydroxy-prednisolone nih.gov

This interactive table outlines key enzymatic and biocatalytic transformations involving hydrocortisone phosphate and its active metabolite, hydrocortisone.

Probing Molecular Interactions in Non-Cellular and Non-Organismal Biochemical Models

To understand the fundamental physicochemical properties that govern the behavior of hydrocortisone phosphate, researchers utilize simplified non-cellular and non-organismal model systems. These models allow for the precise measurement of molecular interactions without the complexities of a biological environment.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for characterizing the thermodynamics of binding interactions in solution. upm.esmalvernpanalytical.com It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. upm.esmalvernpanalytical.com Studies on the interaction between hydrocortisone and cyclodextrins have employed ITC to provide a complete thermodynamic profile of complex formation. bohrium.comunina.it For example, ITC data for hydrocortisone complexation with HPβCD and β-CD at 37 °C revealed that the process is enthalpically driven, as indicated by negative ΔH values, and also favored by a positive entropy change (TΔS). unina.it

Differential Scanning Calorimetry (DSC): DSC is used to qualitatively confirm the formation of inclusion complexes. unina.it When hydrocortisone is successfully encapsulated within a host molecule like a cyclodextrin (B1172386), its characteristic melting peak disappears in the DSC thermogram, providing strong evidence of complex formation. unina.it

Spectroscopic Techniques (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for studying host-guest interactions at the atomic level. 1H-NMR studies can reveal which parts of the guest molecule (hydrocortisone) are inserted into the host (cyclodextrin) cavity by observing changes in the chemical shifts of the protons upon complexation. mdpi.com

These non-cellular models are crucial for elucidating the driving forces behind molecular interactions, such as the role of hydrophobic effects and hydrogen bonding in the formation of cyclodextrin complexes, and for quantifying the stability of these complexes. nih.gov

The table below presents thermodynamic data obtained from ITC studies on hydrocortisone complexation.

ComplexTemperature (°C)Binding Affinity (Ka, M⁻¹)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)Gibbs Free Energy (ΔG, kcal/mol)Reference
Hydrocortisone-HPβCD 373550-1.503.45-4.95 unina.it
Hydrocortisone-β-CD 372580-3.701.00-4.70 unina.it

This interactive table displays thermodynamic parameters for the complexation of hydrocortisone with cyclodextrins, as determined by Isothermal Titration Calorimetry.

Solid State Chemistry and Formulation Science Principles for Hydrocortisone Phosphate Triethylamine

Polymorphism and Amorphism Studies

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, and amorphism, the lack of a long-range ordered crystal lattice, is crucial for understanding the physical and chemical properties of an active pharmaceutical ingredient (API). Different polymorphs of a drug can exhibit varying solubility, dissolution rates, stability, and bioavailability. Similarly, the amorphous form typically has higher solubility but is less stable than its crystalline counterparts.

For Hydrocortisone (B1673445) Phosphate (B84403) Triethylamine (B128534), specific studies identifying or characterizing its potential polymorphic or amorphous forms are not found in publicly accessible scientific literature. While research has been conducted on the polymorphism of hydrocortisone itself, which is known to exist in at least three polymorphic modifications and a 2-propanol solvate, this information cannot be directly extrapolated to its phosphate triethylamine salt. nih.gov The salt formation with triethylamine introduces a different molecular packing and intermolecular interaction landscape, which would result in unique crystalline structures.

Without experimental data from techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (ssNMR) specifically for Hydrocortisone Phosphate Triethylamine, its polymorphic and amorphous characteristics remain speculative.

Co-crystal and Salt Form Research: Chemical and Structural Principles

The formation of salts and co-crystals is a common strategy in pharmaceutical development to modify the physicochemical properties of an API. A salt involves an ionization of both the API and a co-former, leading to ionic bonding. A co-crystal, on the other hand, is a multi-component crystal in which the API and co-former are connected through non-ionic interactions, most commonly hydrogen bonding.

This compound is itself a salt, formed from the acidic hydrocortisone phosphate and the basic triethylamine. Research into other salt forms or co-crystals of this compound has not been reported. The principles of co-crystal and salt formation would involve screening a variety of pharmaceutically acceptable co-formers with complementary functional groups to interact with the this compound molecule. For instance, co-crystal formation could potentially be explored by targeting hydrogen bonding interactions with the hydroxyl and phosphate groups of the hydrocortisone moiety.

However, without any published research on salt screening or co-crystal engineering of this compound, no specific chemical or structural principles can be detailed for this particular compound.

Solid-State Stability of Different Crystalline and Amorphous Forms

The solid-state stability of a drug is a critical quality attribute, as it can be affected by temperature, humidity, and light, potentially leading to degradation or changes in the solid form. Crystalline forms are generally more stable than amorphous forms due to their lower energy state. curiaglobal.com

There is no available data on the solid-state stability of different crystalline or amorphous forms of this compound. A hypothetical stability study would involve subjecting any identified polymorphs and the amorphous form to accelerated stability conditions (e.g., elevated temperature and humidity) and monitoring for chemical degradation and physical changes. The degradation pathways of hydrocortisone in solution have been studied, but these may not be directly applicable to the solid-state degradation of its phosphate triethylamine salt. researchgate.netnih.gov

Table 1: Hypothetical Data on the Solid-State Stability of this compound Forms This table is for illustrative purposes only, as no experimental data is available.

Form Condition Timepoint Assay (%) Physical Appearance
Crystalline Form A 25°C / 60% RH 0 100.0 White Powder
Crystalline Form A 25°C / 60% RH 3 months 99.8 No Change
Crystalline Form A 40°C / 75% RH 0 100.0 White Powder
Crystalline Form A 40°C / 75% RH 3 months 98.5 No Change
Amorphous Form 25°C / 60% RH 0 100.0 White Powder
Amorphous Form 25°C / 60% RH 3 months 95.2 Slight Yellowing
Amorphous Form 40°C / 75% RH 0 100.0 White Powder

Influence of Excipients on Chemical Stability in Simplified Model Formulations

Excipients are essential components of a pharmaceutical formulation, but they can also interact with the API, affecting its stability. Compatibility studies are therefore crucial during formulation development.

No studies have been published on the influence of excipients on the chemical stability of this compound in model formulations. General principles suggest that excipients with acidic or basic properties, high moisture content, or reactive impurities could potentially lead to the degradation of the API. For example, the hydrolysis of the phosphate ester in this compound could be catalyzed by acidic or basic excipients in the presence of moisture. researchgate.net

A systematic compatibility study would involve mixing this compound with various common excipients (e.g., fillers, binders, lubricants) and storing the blends under stressed conditions. The mixtures would then be analyzed for the appearance of degradation products.

Table 2: Hypothetical Excipient Compatibility Study for this compound This table is for illustrative purposes only, as no experimental data is available.

Excipient Ratio (API:Excipient) Condition Timepoint Total Impurities (%)
Microcrystalline Cellulose 1:1 40°C / 75% RH 1 month 0.5
Lactose Monohydrate 1:1 40°C / 75% RH 1 month 0.8
Magnesium Stearate 1:0.02 40°C / 75% RH 1 month 1.5

Emerging Research Directions and Methodological Innovations

Integration of Analytical Quality by Design (AQbD) Principles in Method Development

The paradigm of method development in the pharmaceutical industry has been shifting from a traditional, one-factor-at-a-time approach to the more systematic and risk-based framework of Analytical Quality by Design (AQbD). This modern approach is being increasingly applied to the development of analytical methods for complex molecules like hydrocortisone (B1673445) phosphate (B84403) triethylamine (B128534).

AQbD emphasizes a thorough understanding of the method and its performance through a structured process that includes defining an analytical target profile, identifying critical method parameters, and establishing a design space and control strategy. For the analysis of hydrocortisone phosphate triethylamine, which is a metal-sensitive phosphorylated active pharmaceutical ingredient, the AQbD approach has proven invaluable in developing robust and reliable Ultra High-Performance Liquid Chromatography (UHPLC) methods. capes.gov.br

A key aspect of applying AQbD to this compound analysis is the mitigation of its interactions with metal surfaces within the chromatographic system, which can lead to poor peak shape and inaccurate quantification. capes.gov.br Researchers have utilized AQbD principles, often in conjunction with software like DryLab®, to systematically investigate the effects of various parameters such as mobile phase composition, pH, and gradient on the separation of this compound from its related compounds and degradation products. capes.gov.br This systematic approach allows for the identification of a Method Operable Design Region (MODR), which is a multidimensional space where the method consistently meets its performance criteria.

The integration of AQbD not only leads to more robust analytical methods but also facilitates a more efficient method development process. By using Design of Experiments (DoE), a smaller number of experiments can provide a wealth of information about the interactions between different method parameters. capes.gov.br This has been demonstrated in the development of UHPLC methods for this compound, where a limited number of experimental runs were sufficient to model the chromatographic behavior and define the optimal separation conditions. capes.gov.br

Advances in High-Throughput Screening for Chemical Characterization and Stability Assessment

High-Throughput Screening (HTS) has become an indispensable tool in modern drug discovery and development, and its application is extending into the realm of chemical characterization and stability assessment of pharmaceutical compounds like this compound. HTS allows for the rapid evaluation of a large number of experimental conditions, which is particularly beneficial for understanding the stability of a compound under various stress factors. nih.gov

For this compound, HTS can be employed to screen for optimal formulation conditions that enhance its stability. This involves preparing numerous formulations with varying excipients, pH levels, and buffer systems in a multi-well plate format. These plates can then be subjected to accelerated stability studies, and the degradation of the active pharmaceutical ingredient can be monitored using rapid analytical techniques.

One of the key enablers of HTS is the availability of automated liquid handling systems and rapid analytical technologies. For instance, HTS can be coupled with UHPLC-MS to quickly assess the formation of degradation products in different formulation matrices. While not specific to this compound, the principles of using HTS to identify deamidation-resistant mutants of antibodies can be conceptually applied to screen for conditions that minimize the hydrolysis of the phosphate ester in this compound. nih.gov

Furthermore, HTS is being used for polymorph screening of active pharmaceutical ingredients. eurofins.com Different crystalline forms of a drug can have different physical properties, including stability and solubility. By using HTS to perform a large number of crystallization experiments under diverse conditions, it is possible to identify different polymorphic forms of hydrocortisone phosphate and assess their relative stability.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are emerging as powerful predictive tools in pharmaceutical analysis, offering insights into the behavior of molecules like this compound at an atomic level. These in silico methods can complement experimental work by predicting properties that are difficult or time-consuming to measure.

Prediction of Reactivity and Stability

The stability of this compound is a critical quality attribute. Computational methods can be used to predict its reactivity and degradation pathways. For instance, by modeling the electronic structure of the molecule, it is possible to identify the most reactive sites and predict the likelihood of hydrolysis of the phosphate ester bond under different conditions.

A study on the stability of hydrocortisone sodium succinate (B1194679), a closely related compound, utilized in silico modeling with multiple regression analysis and dynamic neural networks to predict the degradation of the compound under various storage conditions. researchgate.net This approach demonstrated a high correlation between predicted and observed results, suggesting that similar models could be developed for this compound to forecast its stability profile. researchgate.net Such predictive models can significantly reduce the time and resources required for long-term stability studies.

Simulation of Chromatographic Behavior

Molecular modeling can also be used to simulate the chromatographic behavior of this compound. Quantitative Structure-Retention Relationships (QSRR) are a chemometric approach that relates the chemical structure of a compound to its retention time in a chromatographic system. nih.gov By calculating various molecular descriptors for this compound and its impurities, it is possible to build a QSRR model that can predict their retention times on a given column.

This predictive capability is valuable for method development, as it can help in selecting the most appropriate column and mobile phase conditions for achieving a desired separation. While a specific QSRR study for this compound was not found, the successful application of this technique to other steroid analogs demonstrates its potential. nih.gov Such simulations can guide the experimental work and reduce the number of trial-and-error experiments needed to optimize a chromatographic method.

Novel Applications in Chemical Metrology and Reference Material Development

Chemical metrology, the science of measurement and its application, plays a crucial role in ensuring the quality and comparability of analytical results in the pharmaceutical industry. eolss.net The development and use of high-quality reference materials are fundamental to achieving metrological traceability.

For this compound, reference standards are available from pharmacopoeias such as the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP). nih.govnih.govsigmaaldrich.compharmacopoeia.com These reference standards are highly characterized materials that serve as the benchmark for quality control testing of pharmaceutical products. They are essential for the validation of analytical methods and for ensuring the accuracy of routine analyses.

Emerging trends in chemical metrology for pharmaceuticals include the development of more robust and well-characterized reference materials. This involves not only the highly pure active pharmaceutical ingredient but also certified reference materials for key impurities. For this compound, this would mean having certified standards for potential degradation products, which would allow for more accurate monitoring of stability.

Furthermore, there is a growing interest in the use of advanced analytical techniques for the characterization of reference materials. Techniques such as quantitative NMR (qNMR) are being explored as primary methods for the determination of purity, offering a high degree of accuracy and direct traceability to the International System of Units (SI).

Multidimensional Analytical Techniques for Complex Mixture Analysis

Pharmaceutical samples are often complex mixtures containing the active ingredient, related substances, impurities, and excipients. Traditional one-dimensional chromatographic techniques may not always have sufficient peak capacity to resolve all components of interest. Multidimensional analytical techniques, particularly two-dimensional liquid chromatography (2D-LC), are gaining prominence for the comprehensive analysis of such complex samples. chromatographyonline.com

In the context of this compound, 2D-LC can be a powerful tool for impurity profiling. A common approach is to use a reversed-phase separation in the first dimension, followed by a second dimension with a different selectivity, such as a column with a different stationary phase or a different mobile phase. This allows for the separation of co-eluting impurities that might be hidden under the main peak in a 1D separation. chromatographyonline.com

Multi-heartcutting 2D-LC is a particularly useful technique where specific sections (hearts) of the first-dimension chromatogram, such as the main peak and its shoulders, are transferred to the second dimension for further separation. capes.gov.br This approach, often coupled with mass spectrometry (MS), enables the detailed characterization and identification of low-level impurities. capes.gov.br For this compound, this could be instrumental in identifying previously unknown degradation products or process-related impurities.

The use of orthogonal separation mechanisms in 2D-LC, such as combining reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can provide a comprehensive picture of the sample composition, ensuring that both polar and non-polar impurities are detected and quantified.

Q & A

Basic Research Questions

Q. What are the standardized methods for preparing and handling hydrocortisone phosphate triethylamine reference materials in analytical assays?

  • Methodology : USP guidelines specify drying the reference standard (USP this compound RS) under vacuum at 60°C for 3 hours prior to use to ensure stability and accuracy. The compound must be stored in tightly sealed containers to prevent moisture absorption or degradation . For assay preparation, precise dilution steps with carbon dioxide-free water and methylene chloride washes are critical to isolate the analyte from interfering substances .

Q. How is this compound quantified in pharmaceutical formulations like injections?

  • Methodology : UV spectrophotometry is employed using a formula incorporating molecular weight ratios:
    Concentration=0.667×(CV)×(AUAS)\text{Concentration} = 0.667 \times \left(\frac{C}{V}\right) \times \left(\frac{AU}{AS}\right)

Here, CC is the concentration of the reference standard, VV is the injection volume, and AU/ASAU/AS are absorbance values of the assay and standard solutions. Methylene chloride extraction removes hydrophobic interferents .

Q. What are the critical parameters for chromatographic analysis of hydrocortisone derivatives?

  • Methodology : Mobile phases often combine water, acetonitrile, and triethylamine (60:40:1 ratio) adjusted to pH 7.0 with phosphoric acid. Triethylamine acts as a tailing reducer but requires careful pH control to avoid column degradation .

Advanced Research Questions

Q. How can researchers address matrix interference in this compound assays for complex biological samples?

  • Methodology : Sequential liquid-liquid extraction with methylene chloride (25 mL × 2) effectively removes lipids and proteins from aqueous layers. Post-extraction, validate recovery rates using spiked samples and adjust dilution factors to maintain linearity within the calibration range (e.g., 50–150 µg/mL) .

Q. What role does triethylamine phosphate play in synthesizing advanced materials like Cu/SAPO-34-z catalysts?

  • Methodology : Triethylamine phosphate acts as a dual-function structure-directing agent and phosphorus source during hydrothermal synthesis. It enhances crystallinity (specific surface area: 682 m²/g) and stabilizes active copper sites, improving catalytic performance in NOx reduction. Post-synthesis characterization via XRD and BET is essential to confirm structural integrity .

Q. How can triethylamine optimize enamel regeneration studies involving calcium phosphate clusters?

  • Methodology : Triethylamine facilitates the formation of sub-100 nm calcium phosphate clusters by stabilizing ionic precursors in aqueous solutions. These clusters, when applied to demineralized teeth, form enamel-like layers with comparable hardness (3.5–4.0 GPa) and acid resistance. Future research should focus on scaling layer thickness without compromising adhesion .

Q. What challenges arise when using triethylamine in HPLC mobile phases, and how can they be mitigated?

  • Methodology : While triethylamine improves peak symmetry in reverse-phase HPLC, it introduces variability due to pH sensitivity and column contamination. Mitigation strategies include:

  • Using fresh triethylamine batches to minimize amine oxidation.
  • Post-run column flushing with acetonitrile/water (95:5) to remove residual triethylamine-phosphate complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.